molecular formula C8H7F3N2O4S B122280 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester CAS No. 144740-59-0

3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester

Cat. No. B122280
M. Wt: 284.21 g/mol
InChI Key: NMNFYPVABNEKPU-UHFFFAOYSA-N
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Patent
US05393734

Procedure details

A solution of 0.95 g (2.79 mmol) of the product from Example 4 was stirred in 40 mL trifluoroacetic acid at room temperature overnight. The solution was evaporated to an oil which was triturated with ether to afford 0.46 g (58%) of a solid. m.p. 187°-188° C. 1H NMR (CDCl3) δ4.05 (3H, s), 5.5 (NH2), 7.95 (1H, d, J=8 Hz), 8.35 (1H, d, J=8 Hz); IR (mineral oil) 3390, 3280, 1725, 1340, 1140 cm-1.
Name
product
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
CC([NH:5][S:6]([C:9]1[C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=[C:11]([C:19]([F:22])([F:21])[F:20])[N:10]=1)(=[O:8])=[O:7])(C)C>FC(F)(F)C(O)=O>[NH2:5][S:6]([C:9]1[C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=[C:11]([C:19]([F:21])([F:22])[F:20])[N:10]=1)(=[O:7])=[O:8]

Inputs

Step One
Name
product
Quantity
0.95 g
Type
reactant
Smiles
CC(C)(C)NS(=O)(=O)C1=NC(=CC=C1C(=O)OC)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=NC(=CC=C1C(=O)OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.